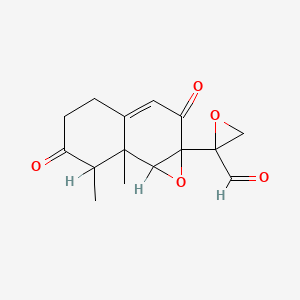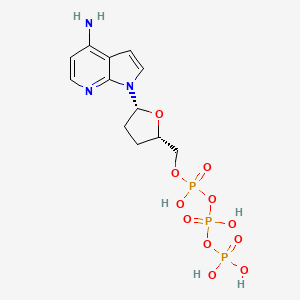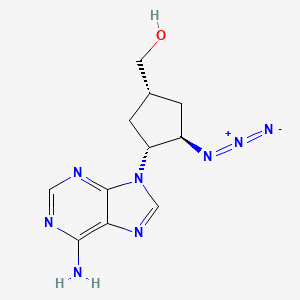![molecular formula C18H20N2O2 B12790368 {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile CAS No. 7152-20-7](/img/structure/B12790368.png)
{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile is a chemical compound with the molecular formula C18H20N2O2 It is characterized by the presence of a bis(2-hydroxyethyl)amino group attached to a phenyl ring, which is further connected to a phenylacetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile typically involves the reaction of 4-nitrophenylacetonitrile with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-nitrophenylacetonitrile and bis(2-hydroxyethyl)amine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Catalysts: In some cases, a catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(2-hydroxyethyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylacetonitrile moiety can interact with hydrophobic regions of proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)methanol
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)ethanol
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)propionitrile
Uniqueness
{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
7152-20-7 |
|---|---|
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-[4-[bis(2-hydroxyethyl)amino]phenyl]-2-phenylacetonitrile |
InChI |
InChI=1S/C18H20N2O2/c19-14-18(15-4-2-1-3-5-15)16-6-8-17(9-7-16)20(10-12-21)11-13-22/h1-9,18,21-22H,10-13H2 |
Clave InChI |
BIQSIKWEDLDHDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)








![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)



